Cas no 155-57-7 (Benzeneacetonitrile, a-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-, (aR)-)

Benzeneacetonitrile, a-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-, (aR)- structure
155-57-7 structure
Product Name:Benzeneacetonitrile, a-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-, (aR)-
Numero CAS:155-57-7
MF:C19H25NO10
MW:427.40250658989
CID:182471
PubChem ID:656493
Update Time:2025-04-19

Benzeneacetonitrile, a-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-, (aR)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneacetonitrile, a-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-, (aR)-
    • 2-phenyl-2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4, 5-trihydroxytetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]o xy-acetonitrile
    • (2R)-[(6-O-alpha-L-arabinopyranosyl-alpha-D-glucopyranosyl)oxy](phenyl)ethanenitrile
    • (2R)-[(6-O-beta-L-arabinopyranosyl-beta-D-glucopyranosyl)oxy](phenyl)ethanenitrile
    • (2R)-{[6-O-(alpha-L-arabinopyranosyl)-beta-D-glucopyranosyl]oxy}(phenyl)ethanenitrile
    • VICIANIN
    • (2R)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile
    • VICIANIN [MI]
    • 155-57-7
    • AC1LCV2V
    • (2R)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxytetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxy-acetonitrile
    • BENZENEACETONITRILE, .ALPHA.-((6-O-.ALPHA.-L-ARABINOPYRANOSYL-.BETA.-D- GLUCOPYRANOSYL)OXY)-, (R)-
    • [mandelonitrile beta-vicianoside (6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside)]
    • R-VICIANIN
    • NS00094440
    • CHEBI:166510
    • 6-o-alpha-l-arabinopyranosyl-beta-d-glucopyranoside
    • Q6609212
    • SCHEMBL17387703
    • C01870
    • (R)-vicianin
    • lucumin
    • Lucumine
    • Inchi: 1S/C19H25NO10/c20-6-11(9-4-2-1-3-5-9)29-19-17(26)15(24)14(23)12(30-19)8-28-18-16(25)13(22)10(21)7-27-18/h1-5,10-19,21-26H,7-8H2/t10-,11-,12+,13-,14+,15-,16+,17+,18-,19+/m0/s1
    • Chiave InChI: YYYCJNDALLBNEG-GNRUMFBNSA-N
    • Sorrisi: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)O)O)O[C@@H](C#N)C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 427.147846
  • Massa monoisotopica: 427.147846
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 6
  • Complessità: 593
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 10
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 182
  • XLogP3: -2.6

Proprietà sperimentali

  • Densità: 1.56
  • Punto di ebollizione: 696.5°Cat760mmHg
  • Punto di infiammabilità: 375.1°C
  • Indice di rifrazione: 1.641

Benzeneacetonitrile, a-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-, (aR)- Letteratura correlata

Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.